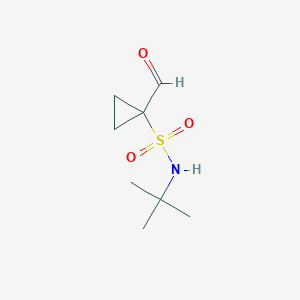

N-tert-butyl-1-formylcyclopropane-1-sulfonamide

Description

Properties

IUPAC Name |

N-tert-butyl-1-formylcyclopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-7(2,3)9-13(11,12)8(6-10)4-5-8/h6,9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRWXSHAVJWSCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201213882 | |

| Record name | N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201213882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1409950-09-9 | |

| Record name | N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1409950-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(1,1-Dimethylethyl)-1-formylcyclopropanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201213882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane ring is typically constructed via the Simmons-Smith reaction , which involves the reaction of an alkene with a zinc-copper couple and a diazo compound or diiodomethane, generating the cyclopropane ring with high stereoselectivity. Alternative methods include carbene transfer reactions using dichlorocarbene intermediates for [2+1] cycloaddition to alkenes.

Introduction of the Sulfonamide Group

The sulfonamide moiety is introduced by reacting the cyclopropane derivative with a sulfonyl chloride in the presence of a base such as triethylamine. This nucleophilic substitution forms the sulfonamide bond (R-SO₂-NH-R′), critical for the compound’s biological activity.

Incorporation of the tert-Butyl Group

The tert-butyl substituent is typically introduced via alkylation reactions. Alkyl halides (e.g., tert-butyl bromide) react with amine precursors under basic conditions (e.g., sodium hydride) to form the tert-butyl sulfonamide structure. Alternatively, tert-butyl sulfinamide intermediates can be synthesized and subsequently converted to the target sulfonamide.

Formylation at the Cyclopropane Ring

The formyl group at the 1-position can be introduced through selective oxidation or formylation reactions. Common approaches include the use of formylating agents such as N,N-dimethylformamide (DMF) activated by thionyl chloride or other chlorinating agents under controlled low-temperature conditions.

Industrial and Laboratory Synthesis: Stepwise Methodology

A representative multi-step synthetic route for N-tert-butyl-1-formylcyclopropane-1-sulfonamide includes:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclopropane ring formation | Simmons-Smith reaction: alkene + Zn-Cu + diiodomethane | High stereoselectivity; solvent: ether or THF |

| 2 | Sulfonamide introduction | Cyclopropane derivative + sulfonyl chloride + triethylamine | Base scavenges HCl; mild conditions |

| 3 | tert-Butyl group alkylation | Amine precursor + tert-butyl halide + NaH | Strong base required; inert atmosphere recommended |

| 4 | Formylation | Sulfonamide + DMF + thionyl chloride at 5-10°C | Dropwise addition; low temperature to prevent side reactions |

This sequence is optimized for yield and purity, with reaction times varying from several hours to days depending on scale and conditions.

Advanced Preparation Techniques and Chiral Considerations

Recent advances in the preparation of tert-butyl sulfonamide derivatives involve chiral synthesis methods to obtain optically pure compounds, which are important for pharmaceutical applications.

Grignard Reaction-Based Synthesis : Halogenated tert-butane reacts with magnesium to form a Grignard reagent, which then reacts with sulfur dioxide to yield tert-butyl sulfinic acid. This intermediate is converted to tert-butyl sulfinyl chloride with thionyl chloride and further transformed into chiral tert-butyl sulfinamide using chiral alkaloid catalysts such as quinidine or cinchonine under cryogenic conditions (-35 ± 5°C).

Metal-Mediated Reduction : The chiral sulfinamide intermediate is reduced in liquid ammonia in the presence of metallic lithium, sodium, or ferric nitrate to yield the chiral tert-butyl sulfinamide.

This method avoids the use of malodorous tert-butyl mercaptan and is more suitable for industrial-scale production due to the use of common, inexpensive starting materials and recyclable catalysts.

Analytical and Stability Considerations

Characterization : Purity and structural integrity are confirmed by techniques such as NMR spectroscopy (¹H and ¹³C), GC/MS, HPLC with UV detection, and high-resolution mass spectrometry (HRMS). The cyclopropane ring protons typically resonate at δ 0.8–1.2 ppm, while the sulfonamide NH appears near δ 5.5–6.5 ppm.

Storage Stability : The compound should be stored in amber glass vials under inert atmosphere (argon) at -20°C to prevent hydrolysis and degradation. Exposure to moisture, strong acids, or bases should be avoided.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents | Conditions | Advantages | Challenges |

|---|---|---|---|---|---|

| Cyclopropane ring formation | Simmons-Smith reaction | Alkene, Zn-Cu, diiodomethane | Ether/THF, room temp | High stereoselectivity | Requires careful handling of reagents |

| Sulfonamide introduction | Reaction with sulfonyl chloride | Sulfonyl chloride, triethylamine | Mild, room temp | Efficient sulfonamide bond formation | Control of reaction pH needed |

| tert-Butyl group introduction | Alkylation with tert-butyl halide | tert-Butyl bromide, NaH | Inert atmosphere, elevated temp | High yield of tert-butyl sulfonamide | Strong base handling, side reactions possible |

| Formylation | DMF/thionyl chloride formylation | DMF, SOCl₂ | 5-10°C, dropwise addition | Selective formylation | Low temp required to avoid decomposition |

| Chiral tert-butyl sulfinamide synthesis | Grignard + SO₂ + chiral alkaloid catalysis | Halogenated tert-butane, Mg, SO₂, quinidine | Cryogenic (-35°C), inert solvents | Chiral purity, industrial scalability | Requires low temp and metal handling |

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-1-formylcyclopropane-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Medicinal Chemistry

N-tert-butyl-1-formylcyclopropane-1-sulfonamide may have therapeutic potential due to its structural similarity to other bioactive sulfonamides. Sulfonamides are known for their antibacterial properties and are used in various pharmaceuticals. Research indicates that compounds with similar structures can interact with biological pathways, potentially leading to new drug discoveries .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the construction of nitrogen-containing heterocycles. Nitrogen heterocycles are prevalent in many biologically active compounds, including pharmaceuticals. The ability of this compound to undergo various transformations makes it a key player in synthesizing complex molecules .

Materials Science

In materials science, this compound can be utilized in developing new materials or as a catalyst in chemical reactions. Its unique properties may enhance the performance of materials used in diverse applications, from coatings to polymers.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Exploration of therapeutic uses related to antibacterial properties | New drug candidates |

| Organic Synthesis | Intermediate for synthesizing nitrogen heterocycles | Access to diverse bioactive compounds |

| Materials Science | Development of new materials or catalysts | Enhanced material performance |

Case Study 1: Antibacterial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antibacterial activity. A study focusing on structurally related compounds highlighted the potential of this compound as a candidate for further investigation into its efficacy against resistant bacterial strains .

Case Study 2: Synthesis of Nitrogen Heterocycles

A series of experiments revealed that this compound could effectively serve as a precursor for synthesizing various nitrogen heterocycles. The methodology employed showcased high yields and selectivity, underscoring its utility in organic synthesis .

Mechanism of Action

The mechanism of action of N-tert-butyl-1-formylcyclopropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The formyl group can undergo chemical transformations that modulate the compound’s biological activity. The cyclopropane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-tert-butyl-1-formylcyclopropane-1-sulfonamide: can be compared with other sulfonamide derivatives such as:

Uniqueness:

- The presence of the cyclopropane ring in this compound provides unique steric and electronic properties, distinguishing it from other sulfonamide derivatives. This structural feature enhances its reactivity and potential applications in various fields.

Biological Activity

N-tert-butyl-1-formylcyclopropane-1-sulfonamide (NTBCS) is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and pharmacological effects, supported by case studies and relevant data.

Synthesis of this compound

The synthesis of NTBCS typically involves the reaction of tert-butylsulfonamide with formylation agents under controlled conditions. The compound can be synthesized through various methods, including Friedel-Crafts reactions and condensation processes. For instance, the reaction of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with formaldehyde has been documented as a viable pathway to produce sulfonamide derivatives .

Antimicrobial Activity

Sulfonamides, including NTBCS, are known for their antimicrobial properties. They function primarily by inhibiting bacterial folate synthesis, which is crucial for DNA replication. This inhibition occurs through the competitive antagonism of para-aminobenzoic acid (PABA) in the enzyme dihydropteroate synthase, leading to reduced folate production and ultimately hindering bacterial growth .

Table 1 summarizes various studies that have investigated the antimicrobial efficacy of sulfonamides:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL | |

| Sulfamethazine | Escherichia coli | 16 µg/mL | |

| Sulfadiazine | Nocardia | 8 µg/mL |

Antioxidant Activity

In addition to antimicrobial effects, NTBCS has shown potential antioxidant activity. Studies have indicated that sulfonamides can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage in various conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted on NTBCS demonstrated its efficacy against a range of bacterial strains. The compound was tested using the agar dilution method, which revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the sulfonamide structure could enhance its antimicrobial potency .

Case Study 2: Neuroprotective Effects

Research has also explored the neuroprotective potential of sulfonamides. A related compound was shown to inhibit c-Jun N-terminal kinase (JNK) pathways in models of cerebral ischemia, suggesting that NTBCS may possess similar protective properties through modulation of inflammatory responses and cell survival pathways .

Q & A

Q. How can researchers optimize the synthesis of N-tert-butyl-1-formylcyclopropane-1-sulfonamide to improve yield and purity?

Answer: Optimization involves systematic variation of reaction parameters such as temperature, solvent, catalyst, and reaction time. For example, multi-step protocols (e.g., 5-step reactions) can be refined by:

- Step 1: Using tert-butyl methyl ether (TBME) at 20°C for 1 hour to ensure controlled formylation .

- Step 2: Employing N-ethyl-N,N-diisopropylamine in isopropyl alcohol at 80°C for 48 hours to enhance intermediate stability .

- Step 3: Introducing inert atmospheres during sodium methylate/hydroxylamine hydrochloride reactions to prevent oxidation .

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Step | Reagent/Condition | Solvent | Temperature | Time | Yield Impact |

|---|---|---|---|---|---|

| 1 | tert-butyl methyl ether | TBME | 20°C | 1 h | Low yield, high purity |

| 2 | N-ethyl-N,N-diisopropylamine | Isopropyl alcohol | 80°C | 48 h | Moderate yield |

| 3 | Inert atmosphere (N₂) | Methanol | 40°C | 48 h | Prevents side reactions |

Methodology:

Q. What characterization techniques confirm the structure of this compound?

Answer: A combination of spectroscopic and analytical methods is critical:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm cyclopropane ring integrity and sulfonamide functionality .

- Mass Spectrometry (MS): High-resolution MS to verify molecular ion peaks (e.g., m/z 249.08 for C₉H₁₅NO₃S) .

- X-ray Crystallography: Resolve stereochemical ambiguities in the cyclopropane core .

Methodology:

- Compare spectral data with structurally analogous compounds (e.g., N-tert-butyl-1-(chloromethyl)cyclopropane-1-sulfonamide) to validate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for cyclopropane-sulfonamide derivatives?

Answer: Contradictions often arise from conformational flexibility or solvent effects. Strategies include:

- Cross-Validation: Use multiple techniques (e.g., IR for formyl group detection vs. NMR for spatial arrangement) .

- Computational Modeling: Density Functional Theory (DFT) to predict and compare experimental vs. theoretical spectra .

Methodology:

Q. What mechanistic insights explain the reactivity of the sulfonamide group in this compound under basic conditions?

Answer: The sulfonamide’s electron-withdrawing nature and steric hindrance from the tert-butyl group influence reactivity. Key approaches:

- Kinetic Studies: Track reaction rates under varying pH using UV-Vis spectroscopy .

- Isotopic Labeling: Use ¹⁸O-labeled water to probe hydrolysis pathways .

Methodology:

Q. How can researchers design stability-indicating assays for this compound?

Answer: Stability studies should mimic storage and operational conditions:

Q. Table 2: Stability Testing Conditions and Analytical Methods

| Condition | Stressor | Duration | Analytical Tool | Key Metrics |

|---|---|---|---|---|

| Thermal | 40°C | 4 weeks | HPLC | Peak purity |

| Oxidative | 3% H₂O₂ | 24 h | LC-MS | New m/z signals |

| Hydrolytic (Acidic) | 0.1M HCl | 48 h | NMR | Structural changes |

Methodology:

Q. What strategies mitigate conflicting data in solvent compatibility studies for cyclopropane-sulfonamides?

Answer: Conflicts often stem from solvent polarity or proticity. Solutions include:

- Systematic Solvent Screening: Test solubility in aprotic (e.g., THF) vs. protic (e.g., methanol) solvents .

- Molecular Dynamics Simulations: Model solvent-solute interactions to explain experimental discrepancies .

Methodology:

- Use Hansen Solubility Parameters (HSP) to predict compatibility and guide solvent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.